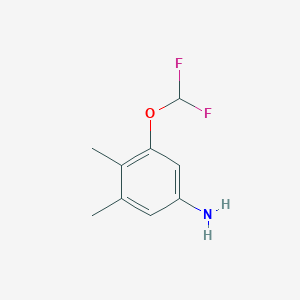

3-(Difluoromethoxy)-4,5-dimethylaniline

Description

Propriétés

Formule moléculaire |

C9H11F2NO |

|---|---|

Poids moléculaire |

187.19 g/mol |

Nom IUPAC |

3-(difluoromethoxy)-4,5-dimethylaniline |

InChI |

InChI=1S/C9H11F2NO/c1-5-3-7(12)4-8(6(5)2)13-9(10)11/h3-4,9H,12H2,1-2H3 |

Clé InChI |

UOXRPPOWOQZAQB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1C)OC(F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the Aromatic Precursor: 3-(Difluoromethoxy)-4,5-dimethylbenzene Derivatives

The starting point for the synthesis is typically a dimethyl-substituted aromatic ring, which is functionalized to introduce the difluoromethoxy group.

Halogenation and subsequent substitution:

Starting from 4,5-dimethylphenol or related compounds, halogenation (e.g., bromination) can be performed to introduce a leaving group at the 3-position. For example, bromination using bromine or N-bromosuccinimide (NBS) in the presence of catalysts (FeBr₃ or AlBr₃) in inert solvents (dichloromethane or carbon tetrachloride) allows selective substitution at the 3-position due to directing effects of the methyl groups.Introduction of difluoromethoxy group:

The difluoromethoxy (-OCF₂H) substituent can be introduced via nucleophilic substitution reactions. One method involves reacting a 3-halo-4,5-dimethylbenzene derivative with difluoromethoxide sources, such as potassium difluoromethoxide or difluoromethyl hypofluorite, under controlled conditions to install the difluoromethoxy group selectively.

Conversion to this compound

Once the aromatic ring is functionalized with the difluoromethoxy group, the next step is the introduction of the amino group at the 1-position (aniline).

Typical synthetic strategies include:

Reduction of nitro precursors:

The most common industrial and laboratory route involves nitration of the difluoromethoxy-substituted dimethylbenzene to form the corresponding nitro compound, followed by catalytic hydrogenation or chemical reduction to yield the aniline derivative. This route ensures regioselectivity and high yields.Direct amination:

Alternatively, aromatic halides can be converted to anilines via nucleophilic aromatic substitution using ammonia or amine sources in the presence of catalysts or under high temperature and pressure.

Detailed Example of a Synthetic Route

| Step | Reaction Type | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Bromination | Starting from 4,5-dimethylphenol derivative; bromine or NBS; FeBr₃ catalyst; inert solvent; 0-25°C | Selective bromination at 3-position to give 3-bromo-4,5-dimethylbenzene intermediate |

| 2 | Difluoromethoxylation | Reaction with difluoromethoxide source (e.g., KF + difluoromethylating agent); aprotic solvent; 50-80°C | Substitution of bromine by -OCF₂H to yield 3-(difluoromethoxy)-4,5-dimethylbenzene |

| 3 | Nitration | Mixed acid nitration (HNO₃/H₂SO₄) at controlled temperature (0-5°C) | Formation of 3-(difluoromethoxy)-4,5-dimethyl-1-nitrobenzene |

| 4 | Reduction | Catalytic hydrogenation (Pd/C, H₂ gas) or chemical reduction (Fe/HCl) | Conversion of nitro group to aniline, yielding target compound |

Process Optimization and Industrial Considerations

Catalysts and solvents: The choice of catalysts such as palladium on carbon for hydrogenation and the use of aprotic polar solvents (e.g., tetrahydrofuran, dimethylformamide) during substitution steps improve yields and selectivity.

Temperature control: Maintaining reaction temperatures between 0°C and 80°C during halogenation and substitution steps prevents side reactions and decomposition of sensitive difluoromethoxy groups.

Purification: Crystallization and chromatographic methods are employed to isolate the pure this compound. Acid-base extraction can be used post-reduction to separate the aniline from by-products.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Bromination temperature | 0–25°C | To ensure regioselectivity and minimize polybromination |

| Difluoromethoxylation | 50–80°C | Requires aprotic solvents and controlled addition of difluoromethoxide source |

| Nitration temperature | 0–5°C | Low temperature nitration to avoid oxidation or over-nitration |

| Reduction method | Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl | Hydrogenation preferred for cleaner reaction profile |

| Reaction time | 1–8 hours depending on step | Optimized for maximum yield and purity |

| Solvents used | Dichloromethane, THF, DMF, water | Choice depends on step; inert solvents preferred for halogenation and substitution |

Research Findings and Patents

Patents describe processes for related substituted anilines, including 3,5-dimethylaniline synthesis via azine intermediates and catalytic methods, which can be adapted for this compound preparation.

Advanced methods for introducing difluoromethoxy groups on aromatic rings have been reported, emphasizing the use of mild oxidants and nucleophilic substitution under controlled conditions.

Industrial synthesis benefits from continuous flow reactors for better temperature and reaction time control, improving scalability and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethoxy)-4,5-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly used.

Major Products Formed

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

3-(Difluoromethoxy)-4,5-dimethylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mécanisme D'action

The mechanism of action of 3-(Difluoromethoxy)-4,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or other interactions with the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Difluoromethoxy)-4,5-dimethylaniline and its analogs:

Structural and Functional Analysis

Substituent Effects on Reactivity :

- The difluoromethoxy group (-OCF₂H) in this compound is electron-withdrawing, reducing the electron density of the aromatic ring compared to methoxy (-OCH₃) analogs. This increases resistance to oxidative metabolism, as seen in pyroxasulfone, where -OCF₂H improves environmental stability .

- Methyl groups at the 4- and 5-positions sterically hinder electrophilic substitution reactions, directing reactivity to the 2- and 6-positions. This contrasts with 3-(Difluoromethoxy)-4-methylaniline, which has only one methyl group, allowing broader reactivity .

Metabolic and Toxicological Profiles: Aromatic amines are prone to N-oxygenation, a metabolic activation pathway linked to carcinogenicity (e.g., N,N-dimethylaniline in ). Guinea pig liver microsomes exhibit lower N-oxygenation capacity than rat microsomes, suggesting species-specific metabolic risks for these compounds .

Synthetic Accessibility: The synthesis of this compound likely involves nitro reduction (e.g., SnCl₂·2H₂O in ethanol at 75°C, as in ) starting from a nitro precursor like 3-(Difluoromethoxy)-4,5-dimethylnitrobenzene. This contrasts with 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline, which requires Ullmann coupling for phenoxy group introduction .

Physicochemical Properties :

- The boiling point and solubility of this compound are expected to be higher than 3-(Difluoromethoxy)-4-methylaniline due to increased molecular weight and hydrophobicity from the additional methyl group. Pyroxasulfone, with a larger heterocyclic structure, has a predicted boiling point of 418°C, highlighting the impact of molecular complexity .

Activité Biologique

3-(Difluoromethoxy)-4,5-dimethylaniline is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 189.18 g/mol

- Chemical Class : Aromatic amine

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on substituted benzamides have shown high-affinity binding to CNS dopamine D2 receptors, which are implicated in various tumors. Such compounds can inhibit tumor growth through various mechanisms, including apoptosis and necrosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| RL-337 | HeLa | 5.0 | Necrosis |

| JK-279 | HeLa | 10.0 | Apoptosis |

2. Neuropharmacological Effects

The compound's structural similarity to known neuropharmacological agents suggests potential effects on the central nervous system (CNS). For example, the binding affinity to dopamine receptors may influence neurological pathways and could be explored for treating disorders such as schizophrenia or Parkinson's disease .

3. Cytotoxicity Studies

Cytotoxicity assays using human tumor cell lines have demonstrated that derivatives of this compound can exhibit selective toxicity. The MTT assay results indicate that certain modifications enhance cytotoxic effects against specific cancer types, such as cervical carcinoma and glioblastoma .

4. Synergistic Effects with Other Agents

Studies have shown that this compound and its analogs can act synergistically with established chemotherapeutic agents like cisplatin and doxorubicin. This synergy enhances therapeutic efficacy while potentially reducing side effects associated with higher doses of chemotherapy .

Case Study 1: RL-337's Efficacy in HeLa Cells

In a controlled study, RL-337 was tested against HeLa cells to evaluate its cytotoxic effects. The study utilized a modified colorimetric MTT assay to determine cell viability post-treatment. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, primarily through necrotic pathways rather than apoptosis .

Case Study 2: Interaction with Glutathione

Another aspect explored was the interaction of RL-337 with intracellular glutathione levels. The study found no significant alteration in glutathione content post-treatment, suggesting that the mechanism of action may differ from other cytotoxic agents that target this antioxidant pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.